Product packaging for 4-Methylquinolin-6-ol(Cat. No.:CAS No. 5429-01-6)

4-Methylquinolin-6-ol

Cat. No.: B1361508
CAS No.: 5429-01-6
M. Wt: 159.18 g/mol
InChI Key: YSCLQXFVKXKSMU-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Chemical Synthesis and Bioactive Molecules

The quinoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govtulane.edu Its unique structural features allow for the design and synthesis of a vast array of novel bioactive compounds. orientjchem.org Quinoline and its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory activities. nih.govorientjchem.orgnih.gov The versatility of the quinoline nucleus allows for chemical modifications at various positions, influencing its physicochemical properties and biological activities. orientjchem.org This has led to the development of numerous quinoline-based drugs that have shown promising results in both preclinical and clinical studies. orientjchem.orgresearchgate.net The ability of the quinoline scaffold to be combined with other heterocyclic systems further expands its potential in creating novel and potent therapeutic agents. orientjchem.org

Overview of Research Trajectories for 4-Methylquinolin-6-ol and its Analogs

This compound, a specific derivative of the quinoline family, is a subject of ongoing research due to its potential as a precursor in the synthesis of more complex molecules with diverse biological applications. Researchers are actively exploring its utility as a starting material for creating novel compounds with potential therapeutic value.

One notable area of investigation involves the synthesis of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs). nih.gov This research is particularly relevant in the context of non-small cell lung cancer (NSCLC), where resistance to EGFR tyrosine kinase inhibitors is a significant clinical challenge. nih.gov The development of dual inhibitors represents a promising strategy to overcome this resistance. nih.gov

Another significant research trajectory focuses on the design and synthesis of analogs of a 2-methylquinoline (B7769805) derivative known as AV6, which has been shown to reactivate latent HIV-1. rsc.org In this context, the C-6 position of the quinoline ring, where the hydroxyl group of this compound is located, has been identified as a promising point for introducing functional groups of HDAC inhibitors. rsc.org This has led to the development of AV6 analogs with dual-acting mechanisms for reactivating HIV-1 from latency. rsc.orgresearchgate.net

The synthesis of this compound itself can be achieved through various methods, including processes starting from p-aminophenol. google.com Its structural analogs, such as 6-methoxy-4-methylquinolin-2-ol, are also utilized as building blocks in the synthesis of other complex organic molecules and have been studied for their own potential biological activities.

The following tables provide a summary of key research findings related to this compound and its analogs, highlighting their roles in different research applications.

Compound/Analog Research Focus Key Findings Reference
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivativesDual EGFR and HDAC inhibitors for NSCLCCompounds 12c and 12d effectively suppressed EGFR and phosphorylation pathways and increased histone acetylation. Compound 12d inhibited tumor growth in vivo. nih.gov
AV6 Analogs (derived from 4-chloro-2-methylquinolin-6-ol)Reactivation of latent HIV-1Compounds 12c and 12d were identified as potent latency-reversing agents with a dual mechanism of action. rsc.orgresearchgate.net
6-Bromo-4-methylquinolin-2-olAntimicrobial and Anticancer PotentialDemonstrated antimicrobial activity against various bacterial strains and cytotoxic effects on cancer cell lines.
5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivativesAntibacterial ActivitySeveral synthesized derivatives showed very good antibacterial activity against Gram-positive and Gram-negative bacterial strains. jmaterenvironsci.com
Physicochemical and Spectroscopic Data Value Reference
This compound
Molecular FormulaC10H9NO lgcstandards.com
InChIInChI=1S/C10H9NO/c1-7-4-5-11-10-3-2-8(12)6-9(7)10/h2-6,12H,1H3 lgcstandards.com
Canonical SMILESCc1ccnc2ccc(O)cc12 lgcstandards.com
4-Methylquinoline (B147181) (Lepidine)
Molecular FormulaC10H9N nih.govnist.gov
Molecular Weight143.1852 nist.gov
IUPAC Name4-methylquinoline nih.gov
CAS Registry Number491-35-0 nih.govnist.gov
2-Chloro-4-methylquinolin-6-ol
TPSA33.12 chemscene.com
LogP2.90222 chemscene.com
6-Methoxy-4-methylquinolin-2-ol
Molecular FormulaC11H11NO2
CAS Number5342-23-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1361508 4-Methylquinolin-6-ol CAS No. 5429-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-11-10-3-2-8(12)6-9(7)10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCLQXFVKXKSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279599
Record name 4-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-01-6
Record name NSC13344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 Methylquinolin 6 Ol

De Novo Synthesis Approaches to the 4-Methylquinolin-6-ol Core

The construction of the fundamental quinoline (B57606) ring system can be achieved through several classic named reactions in organic chemistry. These methods typically involve the reaction of aniline (B41778) derivatives with compounds that provide the three-carbon chain necessary to form the pyridine (B92270) ring. For the synthesis of this compound, the primary starting material is p-aminophenol, which provides the benzene (B151609) ring and the hydroxyl group at the desired position.

Skraup Synthesis : This is a seminal method for quinoline synthesis that involves heating an aniline (in this case, p-aminophenol) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The p-aminophenol then undergoes a 1,4-addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. rsc.org Ferrous sulfate is often added to moderate the otherwise vigorous and exothermic reaction. wikipedia.org

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction utilizes pre-formed α,β-unsaturated carbonyl compounds instead of generating acrolein in situ from glycerol. rsc.orgwikipedia.orgnih.gov To synthesize this compound, p-aminophenol is reacted with methyl vinyl ketone (MVK) in the presence of an acid catalyst, such as a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid (e.g., hydrochloric acid or p-toluenesulfonic acid). wikipedia.orgiipseries.org The reaction proceeds via a conjugate addition of the amine to the MVK, followed by cyclization and dehydration/oxidation to furnish the 4-methyl substituted quinoline. wikipedia.org

Combes Quinoline Synthesis : This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgresearchgate.net For the target molecule, p-aminophenol is reacted with acetylacetone. The reaction begins with the formation of a Schiff base intermediate, which then tautomerizes to an enamine. wikipedia.org An acid-catalyzed intramolecular electrophilic substitution (annulation) followed by a dehydration step yields the 2,4-disubstituted quinoline product. wikipedia.orgresearchgate.net

Synthesis MethodKey Reactants for this compoundCatalyst/Conditions
Skraup Synthesis p-Aminophenol, Glycerol, NitrobenzeneConcentrated H₂SO₄, Heat
Doebner-von Miller p-Aminophenol, Methyl Vinyl KetoneLewis or Brønsted Acid, Heat
Combes Synthesis p-Aminophenol, AcetylacetoneConcentrated H₂SO₄, Heat

Functionalization of Quinoline Precursors in this compound Synthesis

Once the quinoline core is formed, it can be further modified to create a diverse range of derivatives. These derivatization strategies can target the hydroxyl group, the quinoline nitrogen, or the aromatic rings.

Schiff bases, or imines, are readily formed by the condensation of a primary amine with an aldehyde or ketone. While this compound itself does not have a primary amine, it can be functionalized to include one, or more commonly, its aldehyde derivatives can be used. For example, formylation of the quinoline ring system, often at the 5- or 7-position, provides a reactive aldehyde handle. mdpi.com This aldehyde can then be condensed with various primary amines (anilines, alkylamines) to form Schiff base ligands. nist.govnih.govmdpi.com These reactions are typically carried out by refluxing the reactants in a solvent like ethanol (B145695).

Thiol and thiourea (B124793) functionalities can be introduced onto the this compound scaffold to modulate its properties.

Thiol Derivatives : A common method to introduce a thiol group is via nucleophilic substitution of a halogenated precursor. For instance, a chloro- or bromo-substituted 4-methylquinoline (B147181) can be reacted with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis to yield the corresponding quinolinethiol. mdpi.com

Thiourea Derivatives : Thiourea derivatives are typically synthesized from an amino-substituted quinoline precursor. An amino group can be introduced onto the quinoline ring via nitration followed by reduction. The resulting aminoquinoline is then reacted with an appropriate isothiocyanate in a solvent such as ethanol to yield the N,N'-disubstituted thiourea derivative. nih.govrcsi.science

Derivative TypeSynthetic PrecursorKey Reagents
Thiol Halo-4-methylquinolineSodium hydrosulfide (NaSH) or Thiourea
Thiourea Amino-4-methylquinolineAryl or Alkyl Isothiocyanate (R-NCS)

The this compound structure can serve as a building block for creating more complex, polycyclic systems. The reactive sites on the phenol (B47542) ring allow for annulation reactions that fuse additional heterocyclic rings onto the quinoline framework. For example, 4-hydroxyquinolones (tautomers of quinolinols) can undergo acid-catalyzed tandem reactions with propargylic alcohols to form fused pyrano[3,2-c]quinolone and furo[3,2-c]quinolone systems. rsc.org Such cascade or domino reactions provide efficient pathways to complex molecular architectures from relatively simple starting materials. rsc.org

Late-stage functionalization (LSF) is the strategy of introducing chemical modifications to a complex molecule at the final stages of a synthesis. wikipedia.org This approach is highly efficient for creating molecular diversity without needing to re-synthesize analogues from scratch. nih.gov For this compound, LSF could involve:

C-H Functionalization : Directing electrophilic substitution (e.g., halogenation, nitration) to the electron-rich phenol ring, likely at the positions ortho and para to the powerful activating hydroxyl group (C5 and C7).

Acetylation : A straightforward functionalization of the hydroxyl group is its conversion to an acetate (B1210297) ester. This is typically achieved by reacting this compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction not only changes the molecule's properties but can also be used as a protecting group strategy in a multi-step synthesis.

Ligand Synthesis for Coordination Complexes Incorporating this compound Moieties

The this compound molecule is an excellent bidentate chelating ligand for metal ions. Similar to the well-studied 8-hydroxyquinoline (B1678124), it possesses two donor atoms—the nitrogen of the heterocyclic ring and the oxygen of the hydroxyl group—which can coordinate to a single metal center to form a stable five-membered chelate ring. scirp.orgresearchgate.net

The synthesis of coordination complexes typically involves the reaction of this compound with a metal salt (e.g., acetates, chlorides, or sulfates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in a suitable solvent such as ethanol, methanol, or a mixture including water. scirp.orgmdpi.com The reaction is often facilitated by adjusting the pH with a base (e.g., sodium hydroxide) to deprotonate the phenolic hydroxyl group, enhancing its coordinating ability. scirp.org The resulting complexes are often colored precipitates that can be isolated by filtration. The stoichiometry of the resulting complexes, commonly ML₂, can be determined using spectrophotometric or conductometric methods. scirp.orgscirp.org The coordination geometry (e.g., square planar or octahedral) depends on the metal ion and the potential coordination of additional solvent molecules. researchgate.netscirp.org

Metal Ion ExampleTypical Stoichiometry (Ligand:Metal)Common Solvent
Cu(II)2:1Ethanol/Water
Ni(II)2:1Ethanol/Water
Co(II)2:1Ethanol/Water

Novel Synthetic Pathways for this compound Analogs and Derivatives

The development of novel synthetic methodologies is crucial for accessing diverse analogs and derivatives of this compound, enabling the exploration of their chemical space and potential applications. Researchers have devised multi-step pathways that allow for strategic modification at various positions of the quinoline core.

A key approach involves the synthesis of versatile intermediates that can be subsequently functionalized. One such pathway commences with p-anisidine, which undergoes condensation with ethyl acetoacetate to form an enamine intermediate. rsc.org This product is then cyclized in diphenyl ether to yield 6-methoxy-4-hydroxy-2-methylquinoline. rsc.org Treatment of this quinolinone with phosphorus oxychloride (POCl₃) effectively converts the hydroxyl group at the C-4 position into a chloro group, affording the key intermediate, 4-chloro-6-methoxy-2-methylquinoline. rsc.org

A critical step in synthesizing derivatives related to this compound is the demethylation of the methoxy group at the C-6 position. This is commonly achieved using boron tribromide (BBr₃) in a solvent like dichloromethane (DCM) to yield 4-chloro-2-methylquinolin-6-ol. rsc.org This intermediate is particularly valuable as it possesses two reactive sites: the hydroxyl group at C-6 and the chloro group at C-4, allowing for sequential or selective derivatization.

The hydroxyl group at the C-6 position serves as a prime attachment point for introducing various functional groups, often through alkylation reactions. rsc.orgrsc.org For instance, the C6-OH quinolone can be treated with sodium hydride (NaH) in dimethylformamide (DMF) followed by the addition of appropriate alkyl halides to introduce linkers. rsc.orgrsc.org This strategy has been employed to incorporate zinc-binding groups (ZBGs) like carboxylates and hydroxamic acids, which are of interest in medicinal chemistry. rsc.org The synthesis of these derivatives is outlined in the scheme below. rsc.orgrsc.org

Table 1: Synthesis of C-6 Substituted this compound Derivatives

Starting Material Reagent(s) Resulting Functional Group Reference
4-chloro-2-methylquinolin-6-ol 1. NaH, DMF; 2. Ethyl or methyl bromoalkanoate -O-alkoxycarboxylate ester rsc.orgrsc.org
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol 1. NaH, DMF; 2. Ethyl or methyl bromoalkanoate -O-alkoxycarboxylate ester rsc.orgrsc.org
C-6 substituted ester derivative 1. EtOH, 40% NaOH(aq) -O-alkoxycarboxylic acid rsc.orgrsc.org

This table is based on the synthetic schemes provided in the referenced literature.

Furthermore, the chloro group at the C-4 position is susceptible to nucleophilic substitution, enabling the introduction of a wide array of aryl amine fragments. rsc.org By refluxing the 4-chloro intermediate with various substituted aromatic amines in the presence of an acid catalyst, a library of N-arylquinolin-4-amine derivatives can be generated. rsc.org

Table 2: Synthesis of N-Aryl-2-methylquinolin-4-amine Derivatives

Precursor Reagent Conditions Product Type Reference
4-chloro-6-methoxy-2-methylquinoline Substituted aromatic amines Butyl alcohol, conc. HCl, 120 °C 6-methoxy-2-methyl-N-arylquinolin-4-amine rsc.org
4-chloro-6-ethoxy-2-methylquinoline Substituted aromatic amines Butyl alcohol, conc. HCl, 120 °C 6-ethoxy-2-methyl-N-arylquinolin-4-amine rsc.org

This table illustrates the versatility of the nucleophilic aromatic substitution reaction at the C-4 position.

Another important structural analog is the 6-hydroxy-4-methylquinolin-2(1H)-one scaffold. Derivatives of this compound have been synthesized to explore their biological activities. researchgate.net A common strategy involves the etherification of the 6-hydroxy group, followed by the introduction of amide functionalities. For example, thirteen different 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs were synthesized to investigate their potential as phosphodiesterase 3 (PDE3) inhibitors. researchgate.net This derivatization highlights the utility of the C-6 hydroxyl group as a handle for introducing complex side chains. researchgate.net

Table 3: Examples of 6-Hydroxy-4-methylquinolin-2(1H)-one Derivatives

Derivative Name R Group on Butanamide Yield (%) Reference
6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one 4-methylpiperazin-1-yl Not Specified researchgate.net
6-[4-(4-morpholinyl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one Morpholin-4-yl Not Specified researchgate.net

This table presents a selection of butanamide derivatives synthesized from the 6-hydroxy-4-methylquinolin-2(1H)-one scaffold.

In addition to these multi-step sequences, acid-catalyzed tandem reactions represent a more advanced strategy for constructing complex quinolone-based structures. rsc.org For instance, the reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can proceed via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolones. rsc.org While this example uses a different quinolinone core, the underlying principle of using tandem reactions to rapidly build molecular complexity is a novel and powerful approach that could be adapted for the synthesis of this compound derivatives. rsc.org

Advanced Characterization and Spectroscopic Investigations of 4 Methylquinolin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Methylquinolin-6-ol, the spectrum would exhibit distinct signals for the methyl group, the hydroxyl proton, and the aromatic protons on the quinoline (B57606) core. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom.

The protons on the pyridine (B92270) ring (H-2, H-3) and the benzene (B151609) ring (H-5, H-7, H-8) would appear as distinct multiplets. The methyl protons would typically appear as a singlet in the upfield region, while the hydroxyl proton would be a broad singlet, the position of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of similar quinoline structures. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃~2.5 - 2.7Singlet (s)
H-2~8.5 - 8.7Doublet (d)
H-3~7.2 - 7.4Doublet (d)
H-5~7.3 - 7.5Doublet (d)
H-7~7.1 - 7.3Doublet of Doublets (dd)
H-8~7.8 - 8.0Doublet (d)
-OHVariable (Broad)Singlet (s)

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum of this compound is expected to show ten distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 110-160 ppm. The carbon bearing the hydroxyl group (C-6) would be shifted downfield due to the electronegativity of the oxygen atom, while the methyl carbon would appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of similar quinoline structures. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~18 - 20
C-2~150 - 152
C-3~121 - 123
C-4~144 - 146
C-4a~128 - 130
C-5~122 - 124
C-6~155 - 157
C-7~108 - 110
C-8~130 - 132
C-8a~148 - 150

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.org For this compound, cross-peaks would be expected between adjacent aromatic protons, such as H-2 and H-3, and between H-7 and H-8, as well as the long-range coupling between H-5 and H-7. This helps to trace the connectivity within the ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). libretexts.org It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal at ~2.5 ppm would correlate to the carbon signal at ~18 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for piecing together the molecular structure. youtube.com For example, the methyl protons would show a correlation to C-3 and C-4, while the H-5 proton would show correlations to C-4, C-4a, and C-7, confirming the arrangement of the substituted benzene ring. youtube.com

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts. comporgchem.combohrium.com Methods like the Gauge-Independent Atomic Orbital (GIAO) method, combined with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts for a proposed structure. nih.govresearchgate.net These predicted values can be compared against experimental data to validate the structural assignment. nih.gov This computational approach is especially valuable for resolving ambiguities in complex structures or for distinguishing between isomers. mdpi.com Machine learning algorithms are also emerging as a highly accurate method for predicting chemical shifts based on large experimental datasets. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. wikipedia.org For this compound (C₁₀H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its monoisotopic mass (159.07).

Upon ionization, typically through electron impact (EI), the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation of alkylquinolines often involves specific pathways. cdnsciencepub.com For this compound, key fragmentation could include:

Loss of a hydrogen radical (H•): Leading to a stable [M-1]⁺ ion.

Loss of carbon monoxide (CO): From the phenol (B47542) moiety, resulting in an [M-28]⁺ fragment.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for quinoline rings, producing an [M-27]⁺ ion. cdnsciencepub.com

α-Cleavage: The bond between the methyl group and the quinoline ring can break, although this is less common for aromatic methyl groups.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentDescription
159[C₁₀H₉NO]⁺Molecular Ion (M⁺)
158[C₁₀H₈NO]⁺Loss of a hydrogen radical ([M-H]⁺)
144[C₉H₇NO]⁺Loss of a methyl radical ([M-CH₃]⁺)
131[C₉H₉N]⁺Loss of carbon monoxide ([M-CO]⁺)
132[C₉H₈N]⁺Loss of hydrogen cyanide ([M-HCN]⁺)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation corresponding to the vibrational frequencies of bonds within the molecule.

For this compound, the IR spectrum would display several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. masterorganicchemistry.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. youtube.com

C=C and C=N Stretch: Strong to medium absorptions in the 1500-1650 cm⁻¹ region are characteristic of the quinoline aromatic ring system.

C-O Stretch: A strong band for the phenolic C-O bond is expected around 1200-1260 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information, particularly for non-polar bonds and symmetric vibrations. plos.orgbeilstein-journals.org The symmetric breathing vibrations of the quinoline ring system, for instance, would be expected to produce a strong signal in the Raman spectrum. researchgate.net Comparing experimental IR and Raman data with theoretical spectra calculated using DFT methods can aid in the precise assignment of vibrational modes. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyIntensity
O-H stretch3200-3600IRStrong, Broad
Aromatic C-H stretch3000-3100IR, RamanMedium
Aliphatic C-H stretch2850-3000IR, RamanMedium
C=C / C=N ring stretch1500-1650IR, RamanStrong-Medium
C-H bend1350-1480IRMedium
C-O stretch1200-1260IRStrong
Aromatic C-H out-of-plane bend750-900IRStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

For quinoline and its derivatives, the UV-Vis spectrum typically exhibits multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic heterocyclic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the type and position of substituents on the quinoline ring, as well as the solvent used for the analysis.

A systematic study of this compound would involve dissolving the compound in various solvents (e.g., ethanol (B145695), cyclohexane, acetonitrile) and recording its absorption spectrum, typically over a range of 200-800 nm. The resulting data would reveal key information about its electronic structure and optical properties. However, no such experimental spectra for this compound are currently documented in the searched scientific literature.

Interactive Data Table: UV-Vis Spectral Data for this compound (No data available)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed.

For this compound, with a chemical formula of C10H9NO, the theoretical exact mass can be calculated. An experimental HRMS analysis would yield a measured mass-to-charge ratio (m/z) for the protonated molecule ([M+H]+). The close agreement between the experimental and theoretical mass would serve as a definitive confirmation of its elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further elucidate its structure. Despite the utility of this technique, specific HRMS data for this compound has not been found in the available literature. While the exact mass for the isomer 4-Methylquinolin-2-ol has been reported as 159.06841, this cannot be attributed to this compound.

Interactive Data Table: HRMS Data for this compound (No data available)

Chromatographic Methods for Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, and for assessing the purity of a substance. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for this purpose. A typical HPLC analysis for a quinoline derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly.

The result of an HPLC analysis is a chromatogram, where the retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. The purity of a sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, providing even greater confidence in peak identification and purity assessment.

While chemical suppliers may list a purity level for this compound, the specific chromatographic methods and detailed results (such as chromatograms or validation data) are not published in the scientific literature searched.

Interactive Data Table: Chromatographic Purity of this compound (No data available)

Computational and Theoretical Chemistry of 4 Methylquinolin 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methylquinolin-6-ol. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's geometry, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine the optimized molecular geometry. researchgate.netresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional conformation of the molecule.

Vibrational frequency analysis is another critical aspect of DFT studies. Theoretical vibrational spectra can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. researchgate.netnih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. researchgate.net The assignments of vibrational modes are based on the total energy distribution (TED), offering a detailed understanding of the molecule's vibrational properties. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Methylquinoline Derivative Data is illustrative for a related quinoline (B57606) derivative as specific data for this compound is not readily available in the provided search results.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C-H stretch (aromatic) 3050 3045
C-H stretch (methyl) 2980 2975
C=C stretch (aromatic) 1600 1595
C-N stretch 1350 1345
C-O stretch 1250 1245
O-H bend 1200 1195

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.orgedu.krd

For quinoline derivatives, the HOMO-LUMO gap can be calculated using DFT. scirp.org This analysis helps in understanding the charge transfer that can occur within the molecule. scirp.org From the HOMO and LUMO energies, other important quantum chemical parameters such as ionization potential (IP) and electron affinity (EA) can be estimated, providing further insights into the molecule's reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives Values are representative for the quinoline class of compounds.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Quinoline -6.646 -1.816 4.83
Substituted Quinoline 1 -6.231 -2.154 4.077
Substituted Quinoline 2 -5.987 -1.998 3.989
Substituted Quinoline 3 -6.543 -2.341 4.202

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue representing areas of positive potential (electron-poor). wolfram.com For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, suggesting these are sites for electrophilic attack.

Mulliken population analysis is another method used to calculate the charge distribution on each atom of the molecule. scirp.orgresearchgate.net This analysis provides a quantitative measure of the partial charges on individual atoms, which influences the molecule's dipole moment and polarizability. scirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking simulations can be used to explore its binding affinity and interaction with various biological targets.

Quinoline derivatives have been studied as inhibitors for a wide range of targets, including DNA gyrase, HIV reverse transcriptase, and various kinases. nih.govnih.gov Docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov The docking score, a measure of the binding affinity, helps in ranking potential inhibitors. nih.gov

Table 3: Potential Biological Targets for Quinoline Derivatives Investigated via Molecular Docking

Target Protein PDB ID Function Reference
DNA Gyrase 5L3J Bacterial DNA replication nih.gov
HIV Reverse Transcriptase 4I2P Viral replication nih.gov
Acetylcholinesterase 1EVE Neurotransmitter metabolism nih.gov
Topoisomerase IIβ 4G0U DNA replication and repair nih.gov
PDK1 3ORZ Cell signaling in cancer rsc.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time, offering insights into its conformational stability and the dynamics of its interaction with a biological target. researchgate.net Following molecular docking, MD simulations can be performed on the ligand-receptor complex to assess its stability and predict the binding free energy. nih.gov

For quinoline derivatives, MD simulations have been used to study the stability of their complexes with enzymes like the SARS-CoV-2 main protease. researchgate.net The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation to evaluate the stability of the complex. nih.gov Lower and more stable RMSD values indicate a stable binding conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds. researchgate.net These models are built using molecular descriptors that quantify various physicochemical properties of the molecules.

For quinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed to predict their anticancer activity. nih.gov These models use steric and electrostatic fields as descriptors to build a predictive model. The statistical quality and predictive power of the QSAR model are evaluated using parameters such as the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). researchgate.net

Table 4: Key Parameters in QSAR Model Validation

Parameter Description Typical Value for a Good Model
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data. > 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model. > 0.5
R²_pred (Predictive R² for external test set) Measures the ability of the model to predict the activity of an external set of compounds. > 0.6

Investigation of Tautomeric Equilibria and Conformer Analysis

The structure of this compound allows for the existence of different tautomers and conformers. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, the primary tautomeric equilibrium is between the phenol (B47542) form (6-hydroxy) and the keto form (quinolin-6-one).

Computational studies on similar hydroxyquinoline derivatives, often employing Density Functional Theory (DFT) methods, have shown that the relative stability of tautomers can be influenced by the substituent and the solvent environment. For instance, studies on 4-hydroxyquinoline have explored the keto-enol tautomerism, indicating that the energetic balance can be subtle.

Tautomeric Equilibria:

The investigation of tautomeric equilibria for this compound would involve calculating the relative energies of the possible tautomeric forms. The two principal tautomers are the enol form (this compound) and the keto form (4-methyl-1H-quinolin-6-one). DFT calculations, for example at the B3LYP/6-311++G(d,p) level of theory, are commonly used for such investigations. researchgate.net

A representative analysis would involve geometry optimization of each tautomer, followed by frequency calculations to confirm that the structures are true minima on the potential energy surface and to obtain thermodynamic data. The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) determine the equilibrium population of the tautomers.

Table 1: Representative Calculated Relative Energies for Tautomers of a Substituted Quinolinol

TautomerFormΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)
Tautomer 1Enol (-OH)0.000.000.00
Tautomer 2Keto (=O)+2.5+2.3+2.8

Note: This table is illustrative and based on typical energy differences found in related hydroxyquinoline systems. Specific values for this compound would require dedicated calculations.

Conformer Analysis:

Conformational analysis of this compound would focus on the orientation of the methyl group. Due to the free rotation around the C4-CH3 single bond, different staggered and eclipsed conformations can exist. While the energy barrier for this rotation is generally low, identifying the most stable conformer is crucial for accurate theoretical predictions of spectroscopic data.

Computational methods can map the potential energy surface by systematically rotating the methyl group and calculating the energy at each step. This allows for the identification of energy minima corresponding to stable conformers and transition states.

Table 2: Representative Rotational Barrier Analysis for a Methyl Group on a Quinoline Ring

Dihedral Angle (H-C-C-C)Relative Energy (kcal/mol)Conformation
1.5Eclipsed
60°0.0Staggered
120°1.5Eclipsed
180°0.0Staggered

Note: This table represents a typical energy profile for methyl group rotation in an aromatic system. The exact barrier height for this compound would depend on the specific electronic and steric environment.

Theoretical Spectroscopy Predictions and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these spectra for the most stable tautomers and conformers, a direct comparison with experimental data can validate the computational model and provide a detailed assignment of spectral features.

Theoretical IR Spectroscopy:

Theoretical IR spectra are typically calculated from the harmonic vibrational frequencies obtained from DFT calculations. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified molecular model. dergipark.org.tr Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data.

The correlation between theoretical and experimental IR spectra allows for a confident assignment of the observed vibrational bands to specific molecular motions (e.g., O-H stretching, C=C stretching, C-H bending).

Table 3: Representative Comparison of Theoretical and Experimental Vibrational Frequencies for a Hydroxyquinoline Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch375036003595
Aromatic C-H stretch315030243020
C=N stretch165015841580
C-O stretch128012291225

Note: This table is an illustrative example of the correlation between calculated and experimental IR data for a similar compound.

Theoretical NMR Spectroscopy:

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nuph.edu.ua These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results. The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects.

Discrepancies between calculated and experimental chemical shifts can often be attributed to intermolecular interactions in the experimental sample that are not fully captured by the computational model. Nevertheless, the theoretical data is invaluable for assigning peaks in complex spectra and for understanding the influence of the electronic structure on the chemical shifts.

Table 4: Representative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Methylquinoline Derivative

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2150.2151.5
C3122.5123.8
C4148.9149.3
C4-CH₃18.519.1
C5128.7129.0
C6155.4156.2
C7115.8116.5
C8129.1130.0
C8a147.6148.1
C4a125.3126.4

Note: This table provides a representative comparison for a related compound. The actual chemical shifts for this compound would need to be determined experimentally and computationally.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the coordination chemistry and metal complexes of This compound to fulfill the detailed article structure requested. While the coordination chemistry of quinoline derivatives, in general, is a broad and well-studied field, specific experimental and theoretical studies focused solely on this compound as a ligand for metal complexes—including their synthesis, crystallographic analysis, spectroscopic properties, electronic structure, and DNA-binding activities—are not present in the accessible scientific databases.

The instructions require a thorough, informative, and scientifically accurate article based on a provided outline. This outline necessitates detailed research findings that are specific to this compound, such as:

Coordination Chemistry and Metal Complexes of 4 Methylquinolin 6 Ol

DNA-Binding Activity and Intercalation Mode Studies of Metal Complexes:There are no studies on the DNA-binding properties of metal complexes derived from 4-Methylquinolin-6-ol.

While information exists for related compounds, such as other substituted quinolines or 8-hydroxyquinoline (B1678124), the strict adherence to the subject "this compound" as per the instructions cannot be met. Generating content on these related compounds would violate the explicit scope of the request.

Therefore, due to the lack of specific research literature on the metal complexes of this compound, it is not possible to generate the requested article at this time.

Biological Activity and Mechanistic Elucidation of 4 Methylquinolin 6 Ol Derivatives in Vitro Studies

Antimicrobial Activity Studies

Derivatives of the 4-methylquinolin-6-ol scaffold have been the subject of various in vitro studies to determine their potential as antimicrobial agents. These investigations have explored their efficacy against a range of pathogenic bacteria and fungi, as well as their potential antiviral properties.

The antibacterial potential of quinoline (B57606) derivatives has been investigated against both Gram-positive and Gram-negative bacteria. Studies on 4-amino-8-methylquinolines substituted with a hydroxy group at the 6-position have demonstrated slight antibacterial activity. nih.gov The broad-spectrum activity of quinolone derivatives is well-documented, with various modifications to the core structure influencing their potency against different bacterial strains. researchgate.net For instance, certain 4-quinolones are particularly effective against Gram-positive pathogens, which are responsible for a wide array of infectious diseases. researchgate.net

Analogues such as 2-methyl-8-hydroxyquinoline have shown potent activities against several foodborne bacteria. nih.gov The general class of quinoline derivatives has been shown to be active against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govresearchgate.net The introduction of different substituents onto the quinoline ring system plays a crucial role in modulating the antibacterial spectrum and efficacy. mdpi.com For example, certain quinazolinone compounds, which are structurally related, have demonstrated high antibacterial activity when compared to reference antibiotics like chloramphenicol (B1208) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumonia, Proteus bacilli, Shigella flexneri) species. ajol.info

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound ClassBacterial Strains TestedObserved ActivityReference
4-Amino-6-hydroxy-8-methylquinolinesGram-positive and Gram-negative bacteriaSlight antibacterial activity nih.gov
2-Methyl-8-hydroxyquinolineFive foodborne bacteriaPotent activity, high antimicrobial effect (MIC/MBC) nih.gov
General Quinoline DerivativesPseudomonas aeruginosa, Escherichia coliPotent activity observed for specific derivatives researchgate.net
Quinazolinone DerivativesStaphylococcus aureus, Klebsiella pneumonia, Proteus bacilli, Shigella flexneriHigh activity compared to chloramphenicol ajol.info

Quinoline derivatives have also been evaluated for their effectiveness against various fungal pathogens. Inspired by the natural alkaloid quinine, synthetic quinolinol derivatives have been developed and tested against agriculturally significant fungi. nih.gov For example, certain 2,8-bis(trifluoromethyl)-4-quinolinol derivatives exhibited potent antifungal effects against Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.gov One particular derivative, Ac12, showed significantly more potent activity against S. sclerotiorum and B. cinerea than the commercial fungicide 8-hydroxyquinoline (B1678124). nih.gov

Structurally related compounds, such as 6-hydroxycinnolines, have also demonstrated potent in vitro antifungal activity, particularly against Candida species, when compared to other related structures. nih.gov Furthermore, quinoxaline (B1680401) and quinazoline (B50416) derivatives have been synthesized and shown to possess significant antifungal properties against plant pathogenic fungi, with some compounds exceeding the efficacy of commercial agents like azoxystrobin (B1666510) against Rhizoctonia solani (rice sheath blight). rsc.orgresearchgate.net

Table 2: Antifungal Activity of Selected Quinoline and Related Derivatives

Compound/Derivative ClassFungal Pathogens TestedKey FindingsReference
2,8-bis(trifluoromethyl)-4-quinolinol derivatives (e.g., Ac12)Botrytis cinerea, Sclerotinia sclerotiorumEC50 values of 0.50 µg/mL and 0.52 µg/mL, respectively; more potent than 8-hydroxyquinoline. nih.gov
6-HydroxycinnolinesCandida species, Aspergillus speciesPotent activity against Candida species. nih.gov
Quinoxaline derivatives (e.g., 5j)Rhizoctonia solani (RS)EC50 value of 8.54 μg mL−1, superior to azoxystrobin. rsc.org
6-Bromo-4-ethoxyethylthio quinazolineVarious plant pathogenic fungiHigh antifungal activities with EC50 values from 17.47 to 70.79μg/mL. researchgate.net

The quinoline scaffold is a core component of numerous bioactive molecules, including those with antiviral activity. nih.govresearchgate.net Research into 2-methylquinoline (B7769805) derivatives has identified compounds with the ability to influence viral latency. rsc.org For instance, the derivative known as antiviral 6 (AV6) has been reported to induce the expression of latent HIV-1. rsc.org Further development led to analogues that could reactivate latent HIV-1 through a dual mechanism involving the inhibition of histone deacetylases (HDACs) and pathways required for early HIV-1 gene expression. rsc.org

Other studies have focused on synthesizing various quinoline derivatives and testing their activity against different viruses. researchgate.netresearchgate.net For example, 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids have been studied for their activity against orthopoxviruses. researchgate.net

The antimicrobial effects of quinoline derivatives are often attributed to their ability to interfere with essential cellular processes in pathogens.

DNA Gyrase Inhibition : A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of DNA gyrase, a bacterial type IIA topoisomerase essential for DNA replication, recombination, and repair. mdpi.com By binding to the enzyme, these inhibitors stabilize the complex formed between gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. mdpi.com Molecular docking studies on various quinoline and quinazoline derivatives have supported their role as DNA gyrase inhibitors, correlating binding affinity with their observed antimicrobial potency. researchgate.netrjraap.comnih.gov

FtsZ Polymerization Disruption : The filamenting temperature-sensitive mutant Z (FtsZ) protein is a highly conserved prokaryotic tubulin homolog that is crucial for bacterial cell division. It forms a contractile "Z-ring" at the division site, making it an attractive target for new antimicrobial drugs. Quinoline and quinazoline derivatives are among the classes of synthetic compounds that have been identified as FtsZ inhibitors, disrupting the process of cell division. albany.edu

Lanosterol (B1674476) 14α-demethylase Inhibition : In fungi, a key target for antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), which is vital for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nih.gov Azole antifungal drugs are well-known inhibitors of this enzyme. The development of new antifungal agents often targets CYP51, and while this mechanism is primarily associated with azoles, the exploration of novel heterocyclic inhibitors, including those based on quinoline-like scaffolds, is an active area of research. nih.gov The antifungal action of some quinoline derivatives may involve the disruption of fungal cell membrane integrity, which can be a consequence of interfering with ergosterol synthesis or other membrane-related processes. nih.gov

Anticancer Potential and Cell-Based Assays

Beyond their antimicrobial properties, derivatives of this compound and related quinoline structures have demonstrated significant potential as anticancer agents in various in vitro models.

A key mechanism through which many quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells.

Novel 4-alkoxy meriolin congeners, which are structurally related to quinolines, have been shown to be potent inducers of apoptosis in Jurkat leukemia and Ramos lymphoma cells. mdpi.com The most active of these derivatives triggered apoptosis through the intrinsic mitochondrial death pathway, activating caspases within a few hours of treatment. mdpi.com Similarly, certain 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives displayed potent cytotoxicity against several tumor cell lines. nih.gov The lead compound from this series was found to induce cell cycle arrest at the G2/M phase and promote apoptosis, as confirmed by Hoechst staining and the activation of caspase-3 in HL-60 and H460 cancer cells. nih.gov

Studies on 7-chloro-(4-thioalkylquinoline) derivatives also revealed that at sufficient concentrations, these compounds can inhibit DNA and RNA synthesis and induce apoptosis in CCRF-CEM leukemia cells. ul.ie Furthermore, other quinazolinone derivatives have been shown to cause a significant increase in early apoptosis in HepG-2 cancer cells, an effect confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.eg The isoprenoid antibiotic 4-O-methyl ascochlorin (B1665193) has also been shown to induce typical apoptotic events in Jurkat cells, including DNA fragmentation and the activation of caspases-3, -8, and -9. nih.gov

Table 3: Apoptosis Induction by Quinoline and Related Derivatives in Cancer Cell Lines

Compound/Derivative ClassCancer Cell Line(s)Key Apoptotic Events ObservedReference
4-alkoxy Meriolin congenersJurkat (leukemia), Ramos (lymphoma)Strong induction of apoptosis, activation of caspases, mediated by intrinsic mitochondrial pathway. mdpi.com
6,7-methylenedioxy-4-phenylquinolin-2(1H)-one derivativesHL-60 (leukemia), H460 (lung)Induction of apoptosis confirmed by Hoechst staining and caspase-3 activation. Cell cycle arrest at G2/M phase. nih.gov
7-chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (leukemia)Inhibition of DNA/RNA synthesis, induction of apoptosis. ul.ie
Quinazolinone derivativesHepG-2 (liver)Significant increase in early apoptosis, confirmed by Annexin V-FITC and caspase-3 analysis. bue.edu.eg
4-O-methyl ascochlorinJurkat (leukemia)DNA fragmentation, activation of caspases-3, -8, and -9, cytochrome c release. nih.gov

Interference with Cell Cycle Regulation

Derivatives of the this compound scaffold have demonstrated the ability to interfere with cell cycle progression in cancer cell lines. For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were found to induce cell cycle arrest at the G2/M phase in HL-60 and H460 cancer cells. nih.gov This arrest is a critical mechanism for controlling cell proliferation and can lead to apoptosis. nih.gov

Specifically, compound 12e (6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one) from this series exhibited potent cytotoxicity against various tumor cell lines at sub-micromolar concentrations. nih.gov Fluorescence-activated cell sorting (FACS) analysis confirmed its role in halting the cell cycle at the G2/M checkpoint, which was accompanied by the induction of apoptosis. nih.gov Similarly, certain 7-chloroquinoline (B30040) derivatives have been shown to affect the cell cycle distribution in MCF-7 breast cancer cells. researchgate.net

The table below summarizes the effects of a representative quinoline derivative on the cell cycle of cancer cell lines.

Table 1: Effect of Quinoline Derivatives on Cell Cycle Progression

CompoundCell LineConcentrationEffect on Cell CycleReference
12e HL-60, H460Sub-micromolarG2/M phase arrest nih.gov
Derivative 6 MCF-725 µMNot specified researchgate.net
Derivative 12 MCF-725 µMNot specified researchgate.net

Modulation of Key Signaling Pathways (e.g., NF-κB, PI3K/Akt/mTOR, Caspases)

The biological activities of this compound and its derivatives are often mediated through the modulation of critical intracellular signaling pathways. These pathways are integral to cell survival, proliferation, and inflammation.

NF-κB Pathway: The nuclear factor-κB (NF-κB) pathway is a central coordinator of inflammatory and immune responses. mdpi.com Some quinoline derivatives have been shown to inhibit NF-κB transcriptional activity. For example, mollugin (B1680248) derivatives were synthesized and evaluated for their ability to inhibit this pathway, with some compounds showing significant activity. mdpi.com This inhibition is a key mechanism for their anti-inflammatory effects.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is frequently dysregulated in various cancers and plays a crucial role in cell growth, metabolism, and survival. nih.govnih.gov Certain indole (B1671886) compounds, which share structural similarities with quinolines, have been found to deregulate this pathway, primarily by inhibiting Akt and NF-κB activation. nih.gov Furthermore, some dimorpholinoquinazoline-based compounds, which are structurally related to quinolines, have been synthesized as potential inhibitors of the PI3K/Akt/mTOR pathway. nih.gov One such compound, 7c , was found to inhibit the phosphorylation of Akt, mTOR, and S6K, downstream effectors of this pathway. nih.gov

Caspase Activation: The induction of apoptosis, or programmed cell death, is a desirable trait for anticancer agents. This process is often executed by a family of proteases called caspases. The 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivative, 12e , was found to induce apoptosis, which was confirmed by the activation of caspase-3. nih.gov

The following table provides an overview of how these derivatives modulate key signaling pathways.

Table 2: Modulation of Signaling Pathways by Quinoline Derivatives

Derivative ClassPathway ModulatedKey EffectorsBiological OutcomeReference
Mollugin DerivativesNF-κBp65Inhibition of inflammation mdpi.com
DimorpholinoquinazolinesPI3K/Akt/mTORAkt, mTOR, S6KInhibition of cancer cell proliferation nih.gov
4-Phenylquinolin-2(1H)-onesCaspase CascadeCaspase-3Induction of apoptosis nih.gov

Specific Molecular Target Interactions (e.g., Survivin, HDACs, BRD4, EGFR)

The therapeutic potential of this compound derivatives is further highlighted by their interactions with specific molecular targets that are pivotal in cancer and other diseases.

EGFR and HDAC Dual Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). nih.govnih.gov However, drug resistance often limits the effectiveness of EGFR inhibitors. nih.gov Histone deacetylase (HDAC) inhibitors have been shown to synergistically enhance the effects of EGFR inhibitors. nih.gov Recently, 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives have been discovered as dual inhibitors of both EGFR and HDACs. nih.gov Compounds 12c and 12d from this series demonstrated potent antiproliferative activity against the NCI-H1975 cell line and exhibited target-specific inhibition of wild-type EGFR. nih.gov Furthermore, these compounds led to increased acetylation of histones H3 and H4, confirming their HDAC inhibitory activity. nih.gov

Table 3: Dual EGFR and HDAC Inhibition by this compound Derivatives

CompoundTarget(s)Cell LineIC50 Value (µM)Reference
12c EGFR, HDACNCI-H19750.48 ± 0.07 nih.gov
12d EGFR, HDACNCI-H19750.35 ± 0.02 nih.gov

Anti-inflammatory Response Modulation

Derivatives of quinoline have been investigated for their ability to modulate inflammatory responses. The anti-inflammatory activity is often assessed in vitro using macrophage cell lines, such as RAW 264.7, which produce pro-inflammatory mediators when stimulated. nih.govmdpi.com

The mechanism of anti-inflammatory action for many compounds involves the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com For instance, certain coumarin (B35378) derivatives, which are structurally related to quinolines, have been shown to inhibit the production of these inflammatory molecules by regulating the MAPK and NF-κB signaling pathways. mdpi.com Similarly, some novel quinazolinone derivatives have been synthesized and screened for their in vitro and in vivo anti-inflammatory activities. researchgate.net

Antimalarial Activity Assessment

The 4-aminoquinoline (B48711) scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a well-known example. nih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govmdpi.com

Several derivatives of 4-methylquinoline (B147181) have been synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum. nih.govsemanticscholar.orgmdpi.com Modifications to the 4-aminoquinoline core, such as the introduction of a methylamino group or hybridization with other pharmacophores like pyrano[2,3-c]pyrazole, have yielded compounds with significant antiplasmodial activity. nih.govsemanticscholar.org For example, a series of 4-N-(methyl)-4-aminoquinoline compounds showed promising results, with some derivatives exhibiting potent activity against resistant parasite strains. nih.gov

Table 4: In Vitro Antimalarial Activity of Representative Quinoline Derivatives

Compound/Derivative ClassP. falciparum StrainActivityReference
4-N-(methyl)-4-aminoquinolines3D7 (sensitive), K1 (resistant)Significant inhibition nih.gov
4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids3D7 (sensitive), K1 (resistant)Potent antiplasmodial activity semanticscholar.org
6-Chloro-2-arylvinylquinolinesDd2 (resistant)Varied activity based on substitution nih.gov

Investigation of HIV-1 Latency Reactivation Mechanisms

A major challenge in eradicating HIV-1 is the persistence of latent viral reservoirs in infected cells. nih.govnih.gov The "shock and kill" strategy aims to reactivate these latent viruses, making them susceptible to antiretroviral therapy and the host immune system. nih.govh1.co

Certain quinoline derivatives have been identified as potential latency-reversing agents (LRAs). nih.gov The mechanism of reactivation often involves the activation of cellular pathways that control HIV-1 gene expression, such as the protein kinase C (PKC) and NF-κB signaling pathways. nih.govh1.co For example, a newly modified ingenol (B1671944) derivative, IngB, was found to reactivate latent HIV-1 by activating the PKCδ-NF-κB pathway. h1.co This compound also demonstrated a synergistic effect with a BET bromodomain inhibitor in reactivating latent HIV. h1.co The HIV transactivator of transcription (Tat) and the positive transcription elongation factor b (P-TEFb) are also critical players in this process. nih.gov

Metabolic Stability Studies and Biotransformation Pathways (In Vitro)

For quinoline derivatives, metabolic studies often involve incubation with liver microsomes or other subcellular fractions to identify potential metabolic pathways. nih.gov For 4-methylquinoline, a major metabolite has been identified as 4-hydroxymethylquinoline, which is formed through the hydroxylation of the methyl group. nih.gov This particular metabolic step is considered a detoxification process, as the resulting metabolite is non-mutagenic. nih.gov The biotransformation is primarily mediated by the cytochrome P-450 enzyme system. nih.gov

Antileishmanial Activity Studies

The current body of research on the antileishmanial properties of quinoline-based compounds is extensive. Numerous studies have explored the potential of various quinoline and quinazolinone analogs, demonstrating a broad spectrum of activity against different Leishmania species. However, these investigations have focused on other derivatives and have not included the this compound scaffold.

Therefore, it is not possible to provide detailed research findings, data tables, or mechanistic elucidation specifically for the antileishmanial activity of this compound derivatives at this time. This highlights a potential area for future research within the field of medicinal chemistry and parasitology to explore the potential of this particular chemical class as a novel antileishmanial agent.

Structure Activity Relationship Sar Studies of 4 Methylquinolin 6 Ol Derivatives

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. While direct SAR studies on 4-methylquinolin-6-ol are limited in publicly available literature, extensive research on analogous quinolinone and quinazoline (B50416) scaffolds provides a strong basis for understanding these relationships.

For instance, in a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, designed to investigate the impact of different functionalities on the carboxamide side chain, significant variations in antiproliferative activity were observed. mdpi.com The introduction of a methyl group on the quinolinone scaffold was a key aspect of the study to better understand the SAR of this series. mdpi.com The biological evaluation of these compounds against human colon cancer cell lines revealed that the nature of the substituent on the N-phenyl ring plays a critical role in their cytotoxic effects. For example, an analog with a 4-fluoro substituent on the phenyl ring (compound 16 ) showed significantly higher potency compared to the unsubstituted phenyl analog. mdpi.com

In other quinoline derivatives, the position of substituents has been shown to be a determining factor for biological activity. For example, in a series of 4-anilinoquinazolines, which share a similar bicyclic core with quinolines, modifications at the 6- and 7-positions of the quinazoline ring, as well as on the aniline (B41778) moiety, led to significant differences in their inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov Specifically, the introduction of an alkyl-thiobenzothiazole side chain at the 6-position and an electron-withdrawing group on the 4-aniline ring resulted in enhanced biological activities. mdpi.com

Furthermore, studies on quinazolinone derivatives have highlighted that substitutions at the 2, 6, and 8-positions are significant for various pharmacological activities. researchgate.net The addition of different heterocyclic moieties at the 3-position has also been suggested to increase activity. researchgate.net For 2,4,6-trisubstituted quinazolines, it was found that a decylamine (B41302) group at the C-4 position is beneficial for antimicrobial activity, whereas an iodo-group at the C-6 position is detrimental. nih.gov

These findings from related scaffolds suggest that for this compound derivatives, both the nature of the substituent (e.g., electron-donating vs. electron-withdrawing, lipophilic vs. hydrophilic) and its position on the quinoline ring would be critical in determining their biological potency and selectivity.

Table 1: Illustrative SAR data for N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives against Caco-2 cell line.

CompoundSubstituent on N-phenyl ringIC50 (µM)
8 2-fluoro98
16 4-fluoro13

This table is generated based on data from a study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which are structurally similar to this compound derivatives. mdpi.com

Stereochemical Influences on Biological Activity

The role of stereochemistry in the biological activity of chiral drugs is a well-established principle in pharmacology. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. wvu.edu

The process of separating enantiomers, known as chiral resolution, can be achieved using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases. nih.govrsc.org Once separated, the biological activities of the individual enantiomers are evaluated to determine if the desired therapeutic effect is associated with one specific stereoisomer.

In the broader context of medicinal chemistry, if a chiral center were to be introduced into the this compound scaffold, for example, through substitution at the methyl group or on a side chain, it would be imperative to investigate the biological activity of the individual enantiomers. Such studies would be essential to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer), which could have different potencies, toxicities, or even different pharmacological activities.

Given the lack of specific research on chiral this compound derivatives, this remains an area with potential for future investigation to develop more potent and selective bioactive agents.

Correlation of Molecular Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jmchemsci.com This is achieved by correlating biological activity with various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. springernature.com

Numerous QSAR studies have been conducted on quinoline derivatives to predict their biological activities and to understand the structural features that govern their potency. researchgate.net These studies often employ a variety of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and frontier orbital energies (HOMO and LUMO).

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These relate to the lipophilicity of the molecule, often represented by logP.

A QSAR study on 5,8-quinolinequinone derivatives found that the dipole moment of the compounds correlated with their anti-proliferative activities. dergipark.org.tr For instance, the compound with the largest dipole moment exhibited the most significant anti-proliferative activity, while the compound with the lowest dipole moment had the lowest activity. dergipark.org.tr

Another study on isoquinoline (B145761) derivatives, which are structural isomers of quinolines, used 3D-MoRSE descriptors to develop a QSAR model for predicting their inhibitory activity against the AKR1C3 enzyme, a target in prostate cancer. japsonline.com These descriptors provide a 3D representation of the molecular structure. japsonline.com

While a specific QSAR model for this compound derivatives was not found in the reviewed literature, the principles from studies on other quinoline scaffolds can be applied. A QSAR analysis of this compound analogs would likely involve calculating a range of molecular descriptors and using statistical methods to build a predictive model. Such a model could then be used to predict the biological activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for further development.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives.

Descriptor TypeExample DescriptorInformation Provided
ElectronicDipole MomentPolarity of the molecule
ElectronicHOMO EnergyElectron-donating ability
ElectronicLUMO EnergyElectron-accepting ability
HydrophobiclogPLipophilicity/hydrophilicity balance
StericMolar RefractivityMolar volume and polarizability

This table provides a general overview of descriptor types and is not based on a specific study of this compound.

Design Principles for Optimized Bioactive this compound Analogs

The rational design of optimized bioactive analogs of this compound is guided by the principles of medicinal chemistry, integrating SAR data, computational modeling, and a deep understanding of the biological target. nih.gov Key strategies for lead optimization include scaffold hopping, bioisosteric replacement, and the introduction of functional groups to enhance target interactions and improve pharmacokinetic properties. nih.govpatsnap.com

Scaffold Hopping and Privileged Scaffolds: The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.com Scaffold hopping involves replacing the core quinoline structure with another scaffold that maintains the key pharmacophoric features required for biological activity but may offer improved properties such as better selectivity or reduced toxicity. researchgate.netmdpi.com

Bioisosteric Replacement: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of improving the biological activity or pharmacokinetic profile of the compound. For example, in the design of c-Met inhibitors, the bioisosteric replacement of hydrogen with fluorine in the terminal benzene (B151609) ring of a quinoline derivative was explored to block a major metabolic pathway.

Introduction of Functional Groups: Based on SAR studies, specific functional groups can be introduced to enhance interactions with the biological target. For instance, in the design of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors, various butanamide analogs were synthesized to explore the impact of different substituents on cardiotonic activity. researchgate.net The introduction of a 4-methylpiperazine-1-yl group at the end of the butoxy chain resulted in a compound with a favorable pharmacological profile, demonstrating selectivity for increasing the force of cardiac contraction over the frequency rate. researchgate.net

Computational Design: Molecular docking and molecular dynamics simulations are powerful computational tools used to predict the binding mode of a ligand to its target protein and to estimate its binding affinity. nih.gov These methods can guide the design of new analogs by identifying key interactions that can be optimized. For example, in the development of quinazoline derivatives as ALK5 inhibitors, a rational drug design approach based on co-crystal structures was used to design potent and selective compounds. nih.gov

By applying these design principles, it is possible to systematically modify the this compound scaffold to develop new analogs with improved therapeutic potential.

Applications in Advanced Materials and Functional Molecules

Development of Fluorescent Probes based on 4-Methylquinolin-6-ol Motifs for Biological Imaging

The quinoline (B57606) scaffold, a key component of this compound, is fundamental in the design of fluorescent probes for biological imaging. These probes are instrumental in visualizing and detecting specific analytes within complex biological systems, offering high sensitivity and spatiotemporal resolution. nih.gov The development of these molecular tools is a significant area of research in chemical biology and medical diagnostics. researchgate.net

Derivatives of quinoline are particularly effective as fluorescent chemosensors for identifying metal ions and bacteria. nih.gov Their utility stems from their electron-accepting nature and distinct dipole moment, which can lead to intramolecular charge transfer (ICT) upon excitation, a phenomenon often exploited in the design of fluorescent probes. nih.gov A significant Stokes shift, the difference between the maximum absorption and emission wavelengths, is a desirable characteristic for these probes as it minimizes color distortion and enhances resolution in applications like fluorescence microscopy. nih.gov

The general approach to creating these probes involves incorporating a recognition group for a specific analyte into the fluorophore structure. This allows for the detection of various biomarkers, including enzymes and reactive oxygen or sulfur species, which are crucial in the early diagnosis of diseases like cancer. researchgate.net The design of such probes requires careful consideration of factors like quantum yield, photostability, and biocompatibility to ensure their efficacy in living cells and tissues. nih.govnih.gov

Interactive Table: Key Properties for Fluorescent Probe Design

Property Description Importance in Biological Imaging
Quantum Yield The efficiency of converting absorbed light into emitted light. Higher quantum yield leads to brighter probes and better signal-to-noise ratio.
Photostability The ability of the fluorophore to resist photochemical degradation. Ensures longer imaging times and more reliable quantification.
Stokes Shift The separation between the absorption and emission maxima. A large Stokes shift reduces self-quenching and improves signal detection.
Biocompatibility The ability of the probe to function in a biological environment without causing a toxic response. Essential for in vivo and live-cell imaging applications.

| Selectivity | The ability of the probe to interact specifically with the target analyte. | Crucial for accurate detection and minimizing off-target effects. |

Functional Dye and Pigment Research Leveraging this compound Derivatives

Derivatives of this compound are explored in the field of functional dyes and pigments due to their unique spectroscopic properties. The quinoline structure forms the basis for chromophores that can be chemically modified to tune their color and fluorescence characteristics. researchgate.net

Research into new dye molecules often involves synthesizing derivatives with different substituents to investigate their photophysical properties in various solvents. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission spectra of the resulting dye. researchgate.net Azo dyes derived from 4-hydroxyquinolin-2-one, a related quinoline compound, have been shown to exist as a mixture of tautomeric forms in solution, influencing their visible absorption spectra. researchgate.net The sensitivity of these dyes to changes in pH further highlights their potential as functional colorants that can respond to their chemical environment. researchgate.net

The synthesis of novel dyes often involves multi-step chemical reactions. For example, a new fluorescent probe based on the quinoline structure was designed and synthesized for the detection of hydrogen sulfide, demonstrating good sensitivity and a rapid response. researchgate.net Such research contributes to the development of new colorimetric and fluorescent materials with tailored properties for specific applications.

Integration into Organic Electronic Materials and Polymers

Polyquinolines have garnered attention as functional materials due to their favorable combination of optical, electrical, chemical, thermal, and mechanical properties. rsc.org The integration of this compound moieties into polymer chains could lead to new materials for organic electronics.

The synthesis of polyquinolines can be achieved through various polymerization reactions, such as the AA/BB-type aza-Diels–Alder polymerization. rsc.org This approach allows for the creation of high-yield polymers from commercially available starting materials. rsc.org The resulting polyquinolines can exhibit properties suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices. The specific properties of the polymer can be tuned by modifying the quinoline-based monomer, offering a pathway to materials with tailored electronic characteristics.

Role as Catalysts or Ligands in Catalytic Systems

The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in this compound provide potential coordination sites for metal ions, making its derivatives suitable for use as ligands in catalytic systems. The coordination of these ligands to a metal center can influence the catalytic activity and selectivity of the resulting complex.

For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated catalytic potential in the oxidation of hydrocarbons and alcohols. mdpi.com These complexes have shown high catalytic activity in the oxidation of alkanes, particularly in the presence of a co-catalyst like 2-pyrazinecarboxylic acid. mdpi.com Similarly, mononuclear Mo(VI) dioxido complexes have been synthesized and explored for their catalytic activity. nih.gov

Furthermore, quinoline derivatives can act as more than just ligands; they can also serve as basic additives that stabilize the metal catalyst. rsc.org In some manganese-catalyzed epoxidation reactions, 2-methylquinoline (B7769805) was found to improve the yield of the epoxide product, suggesting it plays a multifaceted role in the catalytic cycle. rsc.org The development of heterogeneous catalysts, where the catalytic species is supported on a solid material, is also an active area of research. Zeolite-based catalysts have been used for the synthesis of quinolines from aniline (B41778) and alcohols, with the catalytic performance being related to the acid properties of the catalyst. rsc.org

Interactive Table: Examples of Quinoline Derivatives in Catalysis

Catalyst System Reaction Role of Quinoline Derivative
Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines Oxidation of alkanes and alcohols Chelating ligand to the metal center.
Manganese(II)chloride with picolinic acid and 2-methylquinoline Epoxidation of olefins Basic additive and potentially a stabilizing co-ligand.

Corrosion Inhibition Research

Quinoline derivatives have been investigated as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. jmaterenvironsci.com These organic molecules can adsorb onto the metal surface, forming a protective film that reduces the rate of corrosion. jmaterenvironsci.comscispace.com The effectiveness of these inhibitors is attributed to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface. scispace.com

The mechanism of corrosion inhibition often involves both physisorption (electrostatic interactions) and chemisorption (coordination bonds between the inhibitor and metal atoms). mdpi.com The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm. jmaterenvironsci.com Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the inhibition efficiency. jmaterenvironsci.com These studies have shown that quinoline derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. jmaterenvironsci.com

Theoretical studies using Density Functional Theory (DFT) can provide insights into the relationship between the molecular structure of the inhibitor and its efficiency. scispace.com Calculations of parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding the adsorption mechanism and predicting the inhibitive performance of new compounds. mdpi.com

Precursors for Nanomaterial Synthesis (e.g., Metal Oxide Nanoparticles)

While direct use of this compound as a precursor for nanomaterial synthesis is not extensively documented, related quinoline compounds and general synthesis methods for metal oxide nanoparticles provide a basis for its potential in this area. The synthesis of metal oxide nanoparticles can be achieved through various methods, including co-precipitation, sol-gel, and thermal decomposition of organometallic precursors. isroset.orgresearchgate.net These methods allow for control over the size, shape, and surface properties of the nanoparticles, which are crucial for their applications. researchgate.net

In some synthesis routes, organic molecules can act as capping agents or structure-directing agents, influencing the growth and stability of the nanoparticles. The functional groups on this compound could potentially interact with metal precursors during the synthesis process, thereby influencing the characteristics of the resulting metal oxide nanoparticles. For instance, the synthesis of 2-methyl-6-nitroquinoline (B57331) has been shown to be enhanced by the use of silica-functionalized magnetite nanoparticles as a catalyst, suggesting a synergistic relationship between quinoline derivatives and nanomaterials. nih.govnih.gov This indicates the potential for this compound to be used in conjunction with or as a modifier in nanomaterial synthesis.

Environmental Research and Analysis of 4 Methylquinolin 6 Ol

Analytical Method Development for Detection and Quantification

The detection and quantification of 4-Methylquinolin-6-ol in environmental matrices necessitate the development of sensitive and selective analytical methods. While specific methods exclusively validated for this compound are not extensively documented in scientific literature, established analytical techniques for quinoline (B57606) derivatives, particularly hydroxyquinolines, provide a robust framework for its determination. High-performance liquid chromatography (HPLC) is a principal technique for the analysis of such compounds.

For instance, methods developed for 8-hydroxyquinoline (B1678124), a structural analog, can be adapted for this compound. These methods often utilize mixed-mode columns, such as Primesep 100 or 200, which allow for enhanced retention through ionic interactions with the basic quinoline nitrogen. A typical mobile phase would consist of an aqueous component with an acid buffer like sulfuric acid or phosphoric acid, and an organic modifier such as acetonitrile (B52724). Detection is commonly achieved using a UV detector at a wavelength around 200 nm, which generally provides good sensitivity for the quinoline ring system sielc.comsielc.com. For applications requiring higher selectivity and sensitivity, especially in complex environmental samples, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach. In LC-MS, buffers like phosphoric acid can be substituted with volatile alternatives such as ammonium formate to ensure compatibility with the mass spectrometer sielc.comsielc.com.

The general analytical workflow for determining this compound in environmental samples would involve sample collection, extraction, cleanup, and instrumental analysis. Solid-phase extraction (SPE) is a common technique for extracting and pre-concentrating quinoline derivatives from aqueous samples. The choice of sorbent material would depend on the physicochemical properties of this compound.

Below is a hypothetical data table outlining potential HPLC methods for the analysis of this compound, based on established methods for related compounds.

Table 1: Potential HPLC Methods for the Analysis of this compound

Parameter Method 1 Method 2
Column Primesep 100 (mixed-mode) C18 (reverse-phase)
Mobile Phase Water/Acetonitrile with H₂SO₄ buffer Water/Methanol with formic acid
Detection UV at 200 nm Mass Spectrometry (MS)
Flow Rate 1.0 mL/min 0.5 mL/min

| Injection Volume | 10 µL | 5 µL |

Environmental Fate and Behavior Studies (e.g., Biodegradation, Sorption, Photolysis)

The environmental fate of this compound is governed by a combination of biological and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments.

Biodegradation: Studies on the aerobic biodegradation of the structurally similar compound 4-methylquinoline (B147181) have shown that it can be utilized as a source of carbon and energy by soil bacteria. For instance, a gram-negative soil bacterium, strain Lep1, was shown to degrade 4-methylquinoline, with the process involving the formation of 2-hydroxy-4-methylquinoline as an intermediate. This suggests that the biodegradation of this compound is plausible and would likely proceed through hydroxylation and subsequent ring cleavage, a common pathway for the microbial degradation of quinoline and its derivatives. The presence of the hydroxyl group in this compound may influence the rate and pathway of biodegradation compared to its non-hydroxylated counterpart.

Sorption: The sorption of this compound to soil and sediment is expected to be influenced by its physicochemical properties, such as its octanol-water partition coefficient (Kow), and the organic carbon content of the sorbent. As a quinoline derivative, it possesses a nitrogen atom that can be protonated, leading to potential cation exchange interactions with negatively charged soil components like clay minerals and organic matter. The hydroxyl group can also participate in hydrogen bonding, further influencing its sorption behavior. Generally, increased sorption to soil and sediment would decrease its mobility in the environment and potentially reduce its bioavailability for biodegradation.

Photolysis: The photolysis, or degradation by light, of quinoline compounds in aqueous environments is a significant abiotic degradation pathway. Studies on the photodegradation of quinoline have shown that it can be degraded by sunlight, with half-lives varying depending on factors such as pH, the presence of photosensitizers like dissolved organic matter, and season researchgate.net. The degradation often proceeds through the formation of hydroxylated intermediates researchgate.netnih.govosti.gov. Given that this compound already contains a hydroxyl group, its photolytic behavior may differ from that of the parent quinoline. The methyl and hydroxyl substituents on the quinoline ring will influence the electron distribution and the molecule's susceptibility to photodegradation. The process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) under UV irradiation, which leads to the generation of reactive oxygen species that attack the quinoline ring nih.govosti.govresearchgate.net.

The following table summarizes the expected environmental fate of this compound based on data from related compounds.

Table 2: Predicted Environmental Fate of this compound

Process Influencing Factors Expected Outcome
Biodegradation Microbial populations, oxygen availability Potential for complete mineralization, likely initiated by hydroxylation
Sorption Soil organic carbon, clay content, pH Moderate to high sorption, limiting mobility

| Photolysis | Sunlight intensity, pH, dissolved organic matter | Degradation in surface waters, with half-life dependent on conditions |

Bioconcentration Potential Investigations

The bioconcentration potential of a chemical refers to its tendency to accumulate in an organism from the surrounding environment, typically water. This is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.

Therefore, the bioconcentration potential of this compound will be a balance between the lipophilic character imparted by the methylquinoline core and the increased polarity and metabolic potential due to the hydroxyl group. It is generally accepted that for organic compounds, a higher bioconcentration potential can be linked to increased toxicity researchgate.net. Given that this compound is a metabolite of 4-methylquinoline, its bioconcentration potential is likely to be lower than that of the parent compound due to increased polarity and potential for further metabolism and excretion.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the BCF of this compound based on its chemical structure. These models utilize large datasets of experimentally determined BCF values for a wide range of chemicals to predict the bioconcentration potential of untested compounds.

Table 3: Estimated Bioconcentration Potential of this compound and Related Compounds

Compound Log Kow (estimated) Predicted BCF Bioconcentration Potential
Quinoline 2.03 Low Low
4-Methylquinoline 2.57 Low to Moderate Low to Moderate

Role in Environmental Monitoring Technologies

While this compound is not currently utilized as a primary tool in environmental monitoring technologies, its presence in the environment could serve as an indicator of contamination from specific industrial sources. Quinoline and its derivatives are associated with activities such as coal gasification, wood treatment, and the use of fossil fuels. The detection of this compound in environmental samples could suggest the presence of its parent compound, 4-methylquinoline, and indicate that biodegradation or other transformation processes are occurring.

Derivatives of 8-hydroxyquinoline are known for their ability to form fluorescent chelate complexes with various metal ions rroij.com. This property is exploited in the development of fluorescent sensors for the detection of environmentally significant metals like aluminum (Al³⁺) and zinc (Zn²⁺) in water samples rroij.com. Although this compound is a different isomer, the fundamental quinoline structure with a hydroxyl group suggests a potential, though likely different, for complexation with metal ions. Further research would be needed to explore if this compound or its derivatives could be functionalized for similar applications in environmental sensing.

The table below outlines the potential, though not yet established, roles of this compound in environmental monitoring.

Table 4: Potential Roles of this compound in Environmental Monitoring

Application Principle Status
Biomarker of Contamination Detection indicates the presence of parent compounds and their transformation. Hypothetical

| Fluorescent Sensing | Potential for metal ion complexation, similar to other hydroxyquinolines. | Unexplored |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in 4-Methylquinolin-6-ol Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of this compound-based drugs. nih.govmednexus.org These computational tools can rapidly analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their pharmacological profiles. actascientific.com By employing algorithms such as neural networks, random forests, and support vector machines, researchers can build predictive models for various endpoints, including bioactivity, solubility, and toxicity. nih.govnih.gov

Furthermore, AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of this compound analogs. nih.govactascientific.com This early-stage prediction of a compound's pharmacokinetic and safety profile can significantly reduce the likelihood of late-stage failures in clinical trials, making the drug development process more efficient and cost-effective. nih.gov

Table 1: Applications of AI and Machine Learning in this compound Drug Design

ApplicationAI/ML TechniquePotential Impact on this compound Research
De Novo Drug Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Generation of novel this compound derivatives with optimized therapeutic properties.
Virtual Screening Docking simulations, Quantitative Structure-Activity Relationship (QSAR) modelsRapid identification of promising this compound-based hits from large compound libraries.
ADME/T Prediction Deep Neural Networks (DNNs), Support Vector Machines (SVMs)Early assessment of pharmacokinetic and toxicity profiles to guide lead optimization.
Target Identification Network analysis, literature miningIdentification of novel biological targets for this compound and its derivatives.

Exploration of Novel Biological Targets and Therapeutic Applications

While the anticancer potential of quinoline (B57606) derivatives is an active area of research, future investigations into this compound will likely broaden to include a wider range of biological targets and therapeutic applications. nih.govnih.gov The versatility of the quinoline scaffold suggests that its derivatives could be developed to treat a variety of diseases.

Emerging research indicates that quinoline compounds possess a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and cardiotonic properties. nih.gov Future studies could explore the potential of this compound derivatives as modulators of novel biological targets implicated in these and other conditions. High-throughput screening campaigns against diverse target classes, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, could uncover unexpected therapeutic opportunities.

Furthermore, the concept of drug repurposing, or finding new uses for existing compounds, could be applied to this compound. nih.gov By screening the compound against a wide array of disease models, researchers may identify novel therapeutic indications beyond its initially intended use. This approach can significantly shorten the drug development timeline, as the safety profile of the repurposed drug is often already established. nih.gov

Advanced Synthetic Methodologies for Complex this compound Architectures

The synthesis of novel this compound derivatives with increased structural complexity and diversity is crucial for exploring their full therapeutic potential. While classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, have been instrumental, they often suffer from limitations like harsh reaction conditions and limited substrate scope. nih.gov

Future research will likely focus on the development and application of more advanced and versatile synthetic methodologies. These may include:

Transition-metal-catalyzed cross-coupling reactions: These powerful methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted this compound analogs.

C-H activation/functionalization: This emerging area of synthesis allows for the direct modification of carbon-hydrogen bonds, providing a more atom-economical and environmentally friendly approach to creating complex molecules.

Photoredox catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional synthetic methods.

Flow chemistry: Performing reactions in continuous flow systems can offer improved safety, scalability, and control over reaction parameters.

These advanced synthetic tools will empower chemists to construct novel and complex this compound architectures, facilitating a more thorough exploration of the structure-activity relationships and the development of next-generation therapeutic agents.

Multi-Omics Approaches to Elucidate Comprehensive Mechanisms of Action

A deep understanding of a drug's mechanism of action is fundamental to its successful development and clinical application. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for elucidating the complex biological effects of this compound. thermofisher.comnih.gov

By examining the global changes in genes, RNA transcripts, proteins, and metabolites in response to treatment with this compound, researchers can gain a holistic view of its cellular and physiological effects. nih.gov This systems-level understanding can help to:

Identify the primary biological targets of the compound.

Uncover novel signaling pathways modulated by the drug.

Discover biomarkers that can predict treatment response or toxicity.

Elucidate mechanisms of drug resistance.

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns, while proteomic studies can identify alterations in protein levels and post-translational modifications. thermofisher.com Metabolomics can provide insights into the metabolic reprogramming induced by the compound. nih.gov The integration of these datasets can provide a comprehensive picture of the drug's mechanism of action, guiding further optimization and clinical development. mdpi.com

Table 2: Multi-Omics Approaches for Mechanistic Studies of this compound

Omics LayerTechnologyInformation Gained
Genomics DNA sequencingIdentification of genetic factors influencing drug response.
Transcriptomics RNA-sequencing, microarraysAnalysis of gene expression changes induced by the compound.
Proteomics Mass spectrometryQuantification of protein expression and post-translational modifications.
Metabolomics Mass spectrometry, NMR spectroscopyProfiling of cellular metabolite changes to understand metabolic effects.

Sustainable Synthesis and Green Chemistry Principles in this compound Production

In line with the growing emphasis on environmental responsibility in the pharmaceutical industry, the development of sustainable and green synthetic methods for this compound is a critical future direction. nih.gov Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. rsc.orgscienceopen.com

Key strategies for the green synthesis of this compound and its derivatives include:

Use of alternative solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. rsc.org The ideal scenario is to conduct reactions in the absence of a solvent. scienceopen.com

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste.

Energy efficiency: Utilizing energy-efficient technologies such as microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.gov

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By embracing these green chemistry principles, the production of this compound can be made more environmentally friendly and economically viable, ensuring its long-term sustainability as a valuable pharmaceutical building block.

Q & A

Q. Critical factors :

  • Solvent choice : Dioxane–acetic acid mixtures favor isoindole formation, while aqueous HCl enables thiourea synthesis.
  • Temperature : Reactions often require reflux (e.g., 150°C for thioureas) to achieve high yields.
  • Catalysts : Sodium acetate in ethanol promotes cyclization with bromoacetophenone to form thiazole derivatives .

How is the purity and structural integrity of synthesized this compound derivatives verified?

Basic Research Question
Answer:
Standard characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton signals at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weights, as seen in studies of quinoline-carboxylic acid derivatives .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) for biologically active analogs .

Data interpretation : Cross-referencing spectral data with computational predictions (e.g., InChI keys from PubChem) resolves ambiguities in functional group assignments .

What biological activities are associated with this compound derivatives, and how are these assays designed?

Advanced Research Question
Answer:
this compound derivatives exhibit antimicrobial, antiviral, and anticancer properties. Assay design considerations:

  • Antimicrobial testing : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Derivatives with thiazole or thiourea moieties show enhanced activity due to membrane disruption .
  • Anticancer evaluation : MTT assays on cancer cell lines (e.g., HepG2) assess cytotoxicity. Compounds like 2-phenylquinoline-4-carboxylic acid derivatives target β-catenin/STAT3 signaling pathways .

Contradictions : Discrepancies in activity data may arise from cell line variability or substituent effects. For example, electron-withdrawing groups (e.g., -CF3_3) may enhance cytotoxicity but reduce solubility .

How can researchers optimize heterocyclization reactions to avoid byproducts in this compound-based synthesis?

Advanced Research Question
Answer:
Byproduct formation during heterocyclization (e.g., thiazole or thiazolidinone synthesis) is mitigated by:

  • Stoichiometric control : Use equimolar ratios of thiourea and alkylating agents (e.g., ethyl bromoacetate) to prevent over-alkylation .
  • Catalyst optimization : Sodium acetate in anhydrous ethanol improves cyclization efficiency compared to weaker bases.
  • Temperature modulation : Lower temperatures (0–25°C) reduce side reactions during bromoacetophenone reactions .

Case study : Reaction of N-(4-hydroxy-2-methylquinolin-6-yl)thiourea with bromoacetophenone at 25°C yields 2-methyl-6-[(4-phenyl-1,3-thiazol-2-ylidene)amino]quinolin-4-ol with >80% purity .

What analytical strategies resolve contradictions in reported biological activity data for this compound analogs?

Advanced Research Question
Answer:
Contradictions arise from variations in assay conditions or structural modifications. Resolution strategies:

  • Meta-analysis : Compare data across studies using standardized protocols (e.g., identical cell lines or bacterial strains).
  • SAR studies : Systematically alter substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate activity trends. For example, 6-methoxy-2-arylquinolines show P-glycoprotein inhibition, while halogenated analogs may lose efficacy due to steric effects .
  • Computational modeling : Molecular docking predicts binding affinities to targets like DNA gyrase or β-catenin, clarifying mechanistic disparities .

Example : Discrepancies in antimicrobial activity of Schiff base derivatives may stem from protonation states under varying pH conditions .

How do researchers design experiments to evaluate the stability of this compound derivatives under physiological conditions?

Advanced Research Question
Answer:
Stability studies involve:

  • pH-dependent degradation : Incubate compounds in buffers (pH 1.2–7.4) and analyze via HPLC. Hydroxyl groups in this compound may undergo oxidation at acidic pH .
  • Thermal stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures. Derivatives with fused heterocycles (e.g., isoindole-1,3-dione) exhibit higher thermal stability .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation, critical for compounds intended for in vivo applications .

Data interpretation : Correlate stability with bioactivity—e.g., unstable thioureas may require prodrug formulations .

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Reactant of Route 1
4-Methylquinolin-6-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.